molecular formula C11H8Cl2N2O2 B1457259 5-(2,4-Dichlorophenyl)-2-furohydrazide CAS No. 1216144-12-5

5-(2,4-Dichlorophenyl)-2-furohydrazide

Cat. No.: B1457259
CAS No.: 1216144-12-5
M. Wt: 271.1 g/mol
InChI Key: OHUWXNFHAVKQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-2-furohydrazide ( 1216144-12-5) is a furan-based carbohydrazide compound with a molecular formula of C11H8Cl2N2O2 and a molecular weight of 271.10 g/mol . This reagent serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a dichlorophenyl group linked to a furohydrazide moiety, makes it a versatile precursor for the synthesis of more complex molecules. Peptide hydrazides, in general, are highly important building blocks in protein chemistry, as they can be used as precursors to peptide thioesters, which are essential intermediates in Native Chemical Ligation (NCL) . NCL is a powerful method for the chemoselective coupling of unprotected peptide segments to produce large proteins and peptides that are difficult to access by standard solid-phase synthesis . The efficient generation of peptide hydrazides is therefore a key step in facilitating access to these important thioester intermediates, particularly under mild Fmoc-based solid-phase peptide synthesis (SPPS) conditions . Researchers can utilize this compound to develop novel heterocyclic compounds, potential pharmacophores, and functional materials. Its reactivity allows for further functionalization at the hydrazide group, enabling the creation of various derivatives for structure-activity relationship (SAR) studies, particularly in the search for new bioactive agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWXNFHAVKQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-(2,4-Dichlorophenyl)-2-furoic Acid or Furoic Acid Derivative

The precursor, 5-(2,4-dichlorophenyl)-2-furoic acid or related aldehyde derivatives such as 5-(2,4-dichlorophenyl)-2-furaldehyde, can be synthesized via electrophilic aromatic substitution or coupling reactions involving 2,4-dichlorophenyl and furan rings. For example, diazotization of 3,4-dichloroaniline followed by coupling with furfural has been reported to yield related furaldehyde intermediates.

Conversion to this compound

The critical step is the reaction of the furoic acid derivative with hydrazine hydrate under reflux conditions. The typical procedure involves:

  • Dissolving the furoic acid derivative (e.g., 2-furoic acid substituted with 2,4-dichlorophenyl) in a polar aprotic solvent such as dimethylformamide (DMF).
  • Adding hydrazine hydrate to the solution.
  • Heating the reaction mixture to approximately 100°C and maintaining reflux for several hours (usually 4–8 hours) to ensure complete conversion.
  • Upon completion, the reaction mixture is cooled, and the hydrazide product precipitates out.
  • The precipitate is filtered, washed with water or cold solvent, and dried to yield this compound.

This method is favored for its simplicity, relatively high yield, and the ability to obtain pure products suitable for further biological or chemical studies.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent enhances solubility
Temperature ~100°C Reflux temperature for hydrazide formation
Reaction Time 4–8 hours Ensures complete conversion
Hydrazine Source Hydrazine hydrate Commonly used nucleophile
Product Isolation Cooling and precipitation Simple filtration and washing

Alternative Synthetic Approaches

While the hydrazine hydrate method is predominant, alternative methods include:

  • Direct condensation of hydrazine with 5-(2,4-dichlorophenyl)-2-furaldehyde to form hydrazone intermediates, which can be further converted to hydrazides by oxidation or other functional group transformations.
  • Utilizing acyl chlorides derived from the furoic acid intermediate reacted with hydrazine to form the hydrazide, which may improve reaction rates and yields in some cases.

Research Findings on Synthesis

  • The reaction of 2-furoic acid derivatives with hydrazine hydrate in DMF under reflux is well-established and yields high-purity this compound.
  • TLC and IR spectroscopy are commonly used to monitor purity and reaction completion, with characteristic hydrazide functional group absorptions confirming product formation.
  • The compound can undergo further chemical modifications, such as condensation with aromatic aldehydes, to form hydrazone derivatives with enhanced biological activity.
  • The synthesis method is scalable and adaptable for pharmaceutical intermediate production, with minimal by-products reported.

Summary Data Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Preparation of furoic acid derivative Diazotization of 3,4-dichloroaniline + furfural coupling Intermediate for hydrazide synthesis
Hydrazide formation Furoic acid derivative + hydrazine hydrate in DMF, reflux at 100°C for 4–8 h Formation of this compound, precipitated by cooling
Product isolation Filtration, washing with water/cold solvent Pure hydrazide obtained
Characterization TLC, IR, NMR spectroscopy Confirms product identity and purity

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 5-(2,4-Dichlorophenyl)-2-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain biological targets, while the furohydrazide moiety may participate in hydrogen bonding and other interactions that modulate biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-(2,4-dichlorophenyl)-2-furohydrazide, highlighting differences in substituents, biological activities, and synthetic routes:

Compound Name Key Structural Differences Biological Activity Synthesis & Applications References
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide Nitrophenoxy substitution instead of dichlorophenyl; additional methylene spacer. No direct activity reported, but nitro groups often enhance antibacterial potential. Synthesized via nucleophilic substitution; used in intermediate chemistry.
3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline Pyrazoline core with dichlorophenyl and methoxyphenyl groups. Exhibits very strong antioxidant activity (84% purity; DPPH assay). Reflux synthesis from chalcone and hydrazine; potential for neurodegenerative therapies.
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Oxadiazole ring replaces furan; dichlorophenyl retained. Anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer cell lines). Cyclization with POCl₃; selective cytotoxicity toward Hep-G2 cells.
2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide Fluoro-methylphenyl substituent; oxadiazole core. Structural analog with unconfirmed bioactivity; fluorination may improve bioavailability. Synthesized via cyclization; explored for CNS-targeting applications.
5-(4-Chlorophenyl)furan-2-carbohydrazide Single chloro substituent at phenyl ring (4-position). Not explicitly reported, but simpler analogs often serve as intermediates. Similar hydrazide synthesis; used in antimicrobial Schiff base derivatives.
Schiff base sulfur ether derivatives with 1,2,4-triazole and dichlorophenyl Triazole-thione core linked to dichlorophenyl via sulfur ether. 100% antifungal activity against P. cubensis at 100 mg/L. Condensation with halogenated hydrocarbons; agricultural fungicide potential.

Key Observations

Substituent Effects: Chlorine vs. Nitro Groups: The dichlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to nitrophenoxy analogs, which may improve CNS penetration . Heterocyclic Core: Replacing the furan ring with pyrazoline or oxadiazole (as in and ) alters electronic properties, influencing antioxidant and anticancer activities.

Biological Activity Trends :

  • Antioxidant vs. Anticancer : Pyrazoline derivatives (e.g., ) prioritize antioxidant applications, while oxadiazole-based compounds (e.g., ) show specificity for cancer cell lines.
  • Antifungal Potency : Triazole-thione derivatives () outperform furan-based hydrazides in antifungal efficacy, likely due to sulfur’s role in disrupting fungal membranes.

Synthetic Accessibility :

  • The target compound’s synthesis is straightforward compared to triazole derivatives, which require multi-step cyclization .
  • Schiff base formation (common in ) is a versatile derivatization strategy for enhancing bioactivity.

Biological Activity

5-(2,4-Dichlorophenyl)-2-furohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by its furohydrazide structure. The presence of the dichlorophenyl group significantly influences its biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Shown to reduce inflammation in animal models.
  • Antitumor Effects : Preliminary studies suggest potential in inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
  • Gene Expression Regulation : Influences the expression of genes related to cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

Anti-inflammatory Effects

In a carrageenan-induced paw edema model, the anti-inflammatory activity was assessed. The results are shown in Table 2.

TreatmentEdema Reduction (%)Dosage (mg/kg)Reference
Control0--
This compound5275

Case Studies and Applications

  • Case Study on Antitumor Activity : In a recent study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Clinical Relevance : The compound has been explored for potential use in drug formulations aimed at treating infections and inflammatory diseases. Ongoing research focuses on optimizing its pharmacokinetic properties for enhanced efficacy.

Q & A

Q. What mechanistic studies elucidate the role of the dichlorophenyl group in biological activity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs with 2,4-difluorophenyl or 2,4-dimethylphenyl groups.
  • Free Energy Calculations : Use MM-PBSA to quantify contribution of Cl substituents to binding energy.
  • SAR Analysis : Correlate substituent electronegativity with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-Dichlorophenyl)-2-furohydrazide
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dichlorophenyl)-2-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.